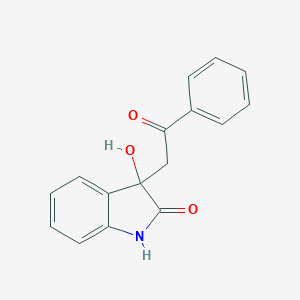

3-Hydroxy-3-phenacyloxindole

説明

Significance of the Oxindole (B195798) Scaffold in Complex Molecular Architectures and Synthetic Chemistry

The oxindole motif is a privileged structure in drug discovery and a versatile building block in the synthesis of complex molecules. beilstein-journals.org It is the core of numerous alkaloids and has been integral to the development of compounds with a wide spectrum of biological activities. nih.govnih.gov The functionalization of the oxindole ring, particularly at the C3 position, allows for the creation of diverse molecular architectures, including spirocyclic systems. iiserpune.ac.inrsc.org These structural modifications are crucial for modulating the biological and chemical properties of the resulting compounds. nih.gov

The synthetic utility of oxindoles is vast, serving as precursors for a multitude of heterocyclic compounds. researchgate.net Chemists have developed numerous methods for the C3-functionalization of oxindoles, including alkylations, arylations, and the introduction of various functional groups, which highlights the scaffold's robustness and adaptability in organic synthesis. iiserpune.ac.inacs.org The development of catalytic asymmetric methods has further expanded the ability to create complex, stereochemically defined molecules from oxindole precursors. beilstein-journals.orgsioc-journal.cn

Structural Characteristics of the C3-Quaternary Carbon Center in Oxindoles and its Stereochemical Importance

A key feature of many biologically active oxindole derivatives is the presence of a quaternary stereocenter at the C3 position. google.com This structural element, where the C3 carbon is bonded to four non-hydrogen substituents, introduces a three-dimensional complexity that is often crucial for biological activity. rsc.org The creation of this all-carbon quaternary center is a significant challenge in organic synthesis, and its successful construction is a testament to the advancement of synthetic methodologies. acs.orgbohrium.com

The stereochemistry of the C3-quaternary center is of paramount importance as different stereoisomers of a molecule can exhibit vastly different biological effects. rsc.org Consequently, the development of enantioselective methods to control the stereochemical outcome at this center has been a major focus of research. beilstein-journals.orgsioc-journal.cn Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of 3-substituted 3-hydroxyoxindoles, allowing for the precise construction of the desired stereoisomer. beilstein-journals.orgsioc-journal.cn

Contextualization of 3-Hydroxy-3-phenacyloxindole within the Broader Oxindole Landscape

This compound belongs to the class of 3-substituted-3-hydroxyoxindoles, a subset of oxindoles that has garnered significant attention. beilstein-journals.orgnih.govsioc-journal.cn This class of compounds is characterized by the presence of a hydroxyl group and another substituent at the C3 position, forming a tertiary alcohol. These 3-hydroxyoxindoles are not only found in natural products but are also valuable synthetic intermediates. beilstein-journals.orgnih.gov They can undergo a variety of transformations, such as dehydration to form 3-phenacylidene-2-indolinone derivatives or rearrangement to form other heterocyclic systems like benzoxazinones. nih.govwiley.com

Specifically, this compound itself is synthesized through the reaction of isatin (B1672199) with acetophenone (B1666503) derivatives. wiley.comacs.org It has been investigated for its potential biological activities, with studies exploring its structural similarity to known anticonvulsant drugs. sigmaaldrich.comacs.org Furthermore, analogues of this compound have been designed and synthesized as potential inhibitors of enzymes like monoamine oxidase (MAO), indicating its relevance in medicinal chemistry research. nih.gov The synthesis of its derivatives has been achieved through various protocols, highlighting its role as a scaffold for generating libraries of biologically relevant molecules. rsc.orgacs.org

Interactive Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Role/Significance |

| This compound | Subject of this article; a 3-substituted-3-hydroxyoxindole |

| Isatin | Starting material for the synthesis of this compound wiley.comacs.org |

| Acetophenone | Reactant with isatin to form this compound wiley.comacs.org |

| 3-Phenacylidene-2-indolinone | Dehydration product of this compound wiley.com |

| Benzoxazinone | Rearrangement product of 3-hydroxyoxindoles nih.gov |

| Monoamine Oxidase (MAO) | Enzyme target for analogues of this compound nih.gov |

| Diphenylhydantoin | Anticonvulsant drug with structural similarity to this compound sigmaaldrich.comacs.org |

Table 2: Research Findings on this compound and Related Compounds

| Research Area | Key Finding | Reference(s) |

| Synthesis | Synthesized from the reaction of isatin and acetophenone derivatives. | wiley.comacs.org |

| Reactivity | Can be dehydrated to form 3-phenacylidene-2-indolinone derivatives. | wiley.com |

| Reactivity | Can undergo electrochemical rearrangement to form benzoxazinones. | nih.govacs.org |

| Medicinal Chemistry | Analogues show potential as monoamine oxidase (MAO) inhibitors. | nih.gov |

| Medicinal Chemistry | Shows structural similarity to the anticonvulsant diphenylhydantoin. | sigmaaldrich.comacs.org |

| Synthetic Utility | Serves as a scaffold for creating diverse derivatives. | rsc.orgacs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-3-phenacyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYMYKQUHGHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967754 | |

| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52552-33-7, 88730-73-8, 5322-12-3 | |

| Record name | 3-Hydroxy-3-phenacyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 3 Phenacyloxindole and Analogues

Classical and Contemporary Approaches to the Oxindole (B195798) Core

The construction of the 3-substituted-3-hydroxyoxindole core is primarily achieved through nucleophilic addition to the C3-carbonyl group of isatins. mdpi.comrsc.org Various synthetic strategies have been developed, broadly categorized into condensation reactions and decarboxylative additions.

Condensation Reactions for 3-Substituted-3-hydroxyoxindoles

Condensation reactions represent a fundamental approach to forming the carbon-carbon bond at the C3 position of the oxindole ring.

The direct condensation of isatins with acetophenones is a common method for synthesizing 3-hydroxy-3-phenacyloxindoles. derpharmachemica.comheteroletters.org These reactions are typically aldol-type additions where the enolate of acetophenone (B1666503) attacks the electrophilic C3-carbonyl of isatin (B1672199).

An efficient, catalyst-free method for this transformation involves the use of microwave irradiation in an aqueous medium. derpharmachemica.com This approach has been successfully applied to a variety of substituted isatins and acetophenones, providing good yields of the desired 3-hydroxy-2-oxindoles. derpharmachemica.com For instance, the reaction of isatin with acetophenone under these conditions yields 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one. derpharmachemica.com Another approach utilizes triethylamine (B128534) as a basic catalyst to facilitate the condensation, also resulting in good yields of the product. heteroletters.org

A study by Bai et al. developed an unprecedented protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives by reacting indolin-2-ones with α-substituted ketones, achieving yields of up to 93% under mild conditions. rsc.org

Below is a table summarizing various reaction conditions for the synthesis of this compound derivatives from isatin and acetophenone.

| Catalyst/Medium | Reaction Time | Temperature | Yield | Reference |

| Microwave/Water | 10 h | 60 °C | Low (30%) | derpharmachemica.com |

| Triethylamine | Not Specified | Not Specified | Good | heteroletters.org |

| Mild Conditions | Not Specified | Not Specified | Up to 93% | rsc.org |

The condensation reaction between an isatin and acetophenone proceeds through a base-catalyzed aldol (B89426) addition mechanism. The base, which can be a conventional base like triethylamine or even a polar solvent like DMF, deprotonates the α-carbon of acetophenone to generate an enolate. derpharmachemica.comheteroletters.org This enolate then acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon of the isatin. The resulting alkoxide intermediate is subsequently protonated, typically by the solvent or upon workup, to yield the final this compound product. In some cases, dehydration of this aldol adduct can occur to form a 3-phenacylidene-2-indolinone. heteroletters.org

The general mechanism can be visualized as follows:

Enolate Formation: A base abstracts a proton from the α-carbon of acetophenone.

Nucleophilic Attack: The generated enolate attacks the C3-carbonyl of isatin.

Protonation: The resulting alkoxide intermediate is protonated to give the final product.

Decarboxylative Aldol Addition Strategies

Decarboxylative reactions provide an alternative and often highly efficient route to 3-substituted-3-hydroxyoxindoles, avoiding the direct use of pre-formed enolates.

The reaction of β-ketoacids with isatins is a powerful decarboxylative aldol addition strategy for the synthesis of 3-substituted-3-hydroxyoxindoles. thieme-connect.comresearchgate.net This method involves the in situ generation of an enolate through the decarboxylation of a β-ketoacid, which then reacts with the isatin. researchgate.net

Dwivedi et al. have reported a protocol using a water extract of rice straw ash (WERSA) as both the solvent and catalyst for the reaction between β-ketoacids and isatins at room temperature, yielding bioactive 3-hydroxyoxindoles. researchgate.net This method is noted for being environmentally friendly and avoiding the need for conventional transition metal catalysts or toxic ligands. researchgate.net Similarly, the decarboxylative aldol reaction of α,α-difluoro-β-keto acids with isatins has been shown to be a facile route to 3-difluoroalkyl-3-hydroxyoxindole derivatives. dntb.gov.ua

The reaction between isatins and β-ketoacids has been shown to be effective for a range of substrates, including both N-protected and unprotected isatins, as well as various (hetero)aryloylacetic acids. researchgate.net

A variety of catalytic systems have been developed to promote the decarboxylative addition of β-ketoacids to isatins, often with a focus on achieving high enantioselectivity. beilstein-journals.orgbuchler-gmbh.com

Organocatalysis has emerged as a particularly effective strategy. For example, cinchona alkaloid derivatives have been successfully employed as catalysts for the asymmetric aldol reaction of trifluoromethyl α-fluorinated β-keto gem-diols with isatins, producing 3-hydroxyoxindoles in high yields and with excellent enantioselectivities. beilstein-journals.org Another example is the use of a binaphthyl-modified organocatalyst for the enantioselective decarboxylative aldol addition of β-ketoacids to isatins. buchler-gmbh.com

Metal-based catalysts have also been utilized. Pan and co-workers reported the use of Yb(OTf)₃ in combination with a PyBox ligand to catalyze the enantioselective decarboxylative addition of β-ketoacids to isatins, achieving excellent yields and high enantioselectivities. beilstein-journals.org Palladium complexes have also been investigated for decarboxylative cycloaddition reactions involving isatins. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, including the yield and stereoselectivity of the 3-hydroxyoxindole products. beilstein-journals.org

Below is a table highlighting some catalytic systems used in decarboxylative aldol additions with isatins.

| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity | Reference |

| Yb(OTf)₃/PyBox | Isatins, β-Ketoacids | 3-Hydroxyoxindoles | Up to 98% | Up to 99% ee | beilstein-journals.org |

| Cinchona Alkaloid | Isatins, Trifluoromethyl α-fluorinated β-keto gem-diols | 3-Hydroxyoxindoles | Up to 99% | Up to 98% ee | beilstein-journals.org |

| Binaphthyl-modified Organocatalyst | Isatins, β-Ketoacids | 3-Hydroxyoxindoles | Not Specified | Not Specified | buchler-gmbh.com |

| Water Extract of Rice Straw Ash | Isatins, β-Ketoacids | 3-Hydroxyoxindoles | Good | Not Applicable | researchgate.net |

Innovative Protocols Utilizing Indolin-2-ones and α-Substituted Ketones

A notable and unconventional method for synthesizing this compound derivatives involves the direct reaction of indolin-2-ones with α-substituted ketones. rsc.orgrsc.org This approach is significant because it utilizes indolin-2-ones as nucleophiles, a departure from the more common use of isatins as electrophiles. rsc.org This reaction proceeds under mild conditions and provides good to high yields of the desired products, with demonstrated yields of up to 93%. rsc.orgrsc.org The proposed mechanism suggests that the indolin-2-one forms an enolate in the presence of a base, which then reacts with the α-substituted ketone. rsc.org

The following table provides examples of yields for the synthesis of various this compound derivatives using this protocol.

| Entry | Indolin-2-one Derivative | α-Substituted Ketone | Yield (%) |

| 1 | N-Acetylindolin-2-one | α-Tosyloxyacetophenone | 93 |

| 2 | N-Methylindolin-2-one | α-Tosyloxyacetophenone | 85 |

| 3 | Indolin-2-one | α-Tosyloxyacetophenone | 78 |

| Data sourced from Organic & Biomolecular Chemistry. rsc.org |

Asymmetric Synthesis of Chiral this compound Frameworks

The synthesis of enantioenriched 3-hydroxy-3-phenacyloxindoles is of paramount importance, as the biological activity of these compounds is often stereospecific. Both organocatalytic and metal-catalyzed asymmetric methods have been successfully developed to control the formation of the chiral C3-quaternary stereocenter. beilstein-journals.orgrsc.org

Organocatalytic Enantioselective Methodologies

Organocatalysis has proven to be a powerful tool for the asymmetric synthesis of 3-hydroxyoxindoles. beilstein-journals.org Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, are frequently employed. researchgate.netuevora.pt These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com

A successful strategy involves the enantioselective decarboxylative aldol addition of β-ketoacids to isatins, promoted by chiral bifunctional organocatalysts. This method has been shown to produce chiral this compound derivatives with excellent enantioselectivity, reaching up to 97% ee. researchgate.net The use of squaramide-based catalysts, often in combination with a cinchona alkaloid scaffold, has been particularly effective in achieving high stereocontrol at low catalyst loadings. uevora.pt

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Bifunctional Organocatalyst | Decarboxylative Aldol Addition of β-ketoacids to Isatins | up to 97% |

| Binaphthyl-Squaramide Catalyst | Decarboxylative Aldol Addition of β-ketoacids to Isatins | High |

| Data sourced from ResearchGate and Tetrahedron. researchgate.netuevora.pt |

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of 3-hydroxyoxindoles. beilstein-journals.org Chiral ligand-metal complexes can effectively catalyze the addition of nucleophiles to isatins, affording products with high enantiopurity. beilstein-journals.org Cationic iridium complexes, for example, have been used to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, yielding 3-substituted 3-hydroxy-2-oxindoles with up to 98% ee. beilstein-journals.org

Scandium(III) complexes with chiral ligands have also been employed in the asymmetric aldol reaction of isatins, demonstrating the versatility of metal-catalyzed approaches. uevora.pt

Strategies for Stereocontrol at the C3-Position

The construction of the C3-quaternary stereocenter with high fidelity is a key challenge in the synthesis of this compound. rsc.orgrsc.org The development of methodologies that provide excellent stereocontrol is therefore a major focus of research. The use of chiral catalysts, both organocatalysts and metal complexes, as previously discussed, is the most prominent strategy. beilstein-journals.orguevora.pt

The reaction between indolin-2-ones and α-substituted ketones provides a direct route to 3-hydroxy-3-phenacyloxindoles, and the inherent nature of this transformation establishes the C3-stereocenter. rsc.org While the initial reports on this specific protocol did not focus on enantioselectivity, the principles of asymmetric catalysis can be applied to this system to induce stereocontrol. The development of a chiral variant of this reaction would be a significant advancement.

Green Chemistry Principles in the Synthesis of Oxindole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of oxindole derivatives to minimize environmental impact. sjp.ac.lk Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. sjp.ac.lkbohrium.com

Solvent-Free Reaction Conditions and Microwave Irradiation Approaches

Solvent-free synthesis, often coupled with microwave irradiation, has emerged as a powerful green approach for the synthesis of oxindole derivatives. ajgreenchem.comajgreenchem.comsjp.ac.lk This combination can lead to significantly reduced reaction times, increased product yields, and a reduction in chemical waste. bohrium.com

For instance, a green protocol for the synthesis of 3-alkenyl oxindole derivatives utilizes a Knoevenagel condensation of oxindole and substituted aromatic aldehydes under solvent-free, microwave-assisted conditions. ajgreenchem.com This method employs silica (B1680970) functionalized with (3-aminopropyl)triethoxysilane (APTES) as a reusable reaction medium, with the silica being sustainably sourced from rice husk waste. ajgreenchem.comajgreenchem.com This protocol affords the desired products in high yields (72-88%) within a short reaction time of 12 minutes. ajgreenchem.com

The following table summarizes the results for the synthesis of 3-alkenyl oxindoles using this green methodology.

| Aldehyde | Product | Yield (%) | Reaction Time (min) |

| Anisaldehyde | 3a | 79 | 12 |

| Benzaldehyde | 3b | 88 | 12 |

| 4-Chlorobenzaldehyde | 3c | 85 | 12 |

| Data sourced from the Asian Journal of Green Chemistry. ajgreenchem.com |

These examples highlight the potential of applying green chemistry principles to the synthesis of the broader class of oxindole derivatives, which can be extended to the synthesis of this compound.

Application of Heterogeneous Catalysts (e.g., Silica-Functionalized Catalysts, Nanocatalysts)

The use of heterogeneous catalysts in organic synthesis offers several advantages, including ease of separation, reusability, and reduced environmental impact. In the context of synthesizing this compound and its analogues, silica-functionalized catalysts and nanocatalysts have emerged as promising options. While direct literature on the use of these specific catalysts for the named compound is nascent, analogous syntheses of 3-substituted-3-hydroxyoxindoles provide a strong basis for their application.

Silica-Functionalized Catalysts:

Silica-based materials are excellent supports for catalytic species due to their high surface area, thermal stability, and tunable porosity. nih.gov Functionalization of the silica surface allows for the immobilization of various catalytic moieties, creating highly active and selective heterogeneous catalysts. For instance, silica-supported sulfonic acid catalysts have been effectively used in Friedel-Crafts reactions, a key step in the synthesis of various substituted oxindoles. acs.org

In a related context, silica sulfuric acid has been reported as an efficient heterogeneous catalyst for the synthesis of other oxindole derivatives. scirp.org The acidic sites on the functionalized silica surface can activate the carbonyl group of isatin derivatives, facilitating the nucleophilic attack of the phenacyl component. This approach avoids the use of corrosive and difficult-to-handle homogeneous acids.

The general strategy for employing a silica-functionalized catalyst in the synthesis of this compound would involve the reaction of an appropriate isatin derivative with a phenacylating agent in the presence of the catalyst. The reaction conditions, such as solvent and temperature, would be optimized to maximize yield and selectivity.

Interactive Data Table: Examples of Silica-Functionalized Catalysts in Oxindole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Silica Sulfuric Acid | Condensation | Isatin derivatives, active methylene (B1212753) compounds | Oxindole derivatives | scirp.org |

| Silica-supported Dodecatungstophosphoric Acid | Friedel-Crafts | Indoles, aldehydes/ketones | Bis(indolyl)methanes | acs.org |

Nanocatalysts:

Nanocatalysts, due to their high surface-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. mdpi.com In the synthesis of heterocyclic compounds, including oxindoles, various nanocatalysts have been explored. For example, ZnO nanorods have been utilized as a heterogeneous catalyst for the synthesis of 3-indolyl-3-hydroxy oxindoles in an aqueous medium. scirp.org

Magnetic nanocatalysts, which can be easily recovered using an external magnet, are particularly attractive for sustainable chemical processes. These catalysts can be functionalized with acidic or basic groups to catalyze specific reactions. For the synthesis of this compound, a magnetic nanocatalyst with Lewis acidic sites could potentially catalyze the aldol-type addition of a phenacyl nucleophile to an isatin derivative.

The development of nanocatalysts for the synthesis of this compound is an active area of research, with the potential for creating highly efficient and recyclable catalytic systems.

Utilization of Deep Eutectic Solvents (DES) in Related Phenacyl Chemistry

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents. sjp.ac.lk They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. mdpi.com Their unique properties, such as low toxicity, biodegradability, and high thermal stability, make them attractive media for organic reactions.

In the realm of phenacyl chemistry and the synthesis of oxindole derivatives, DESs have shown considerable promise. They can act not only as solvents but also as catalysts, facilitating reactions through hydrogen bonding interactions. mdpi.com

For instance, the synthesis of spiro-epoxy oxindoles and their subsequent cycloaddition with CO2 has been successfully carried out in a choline (B1196258) chloride:urea based DES. mdpi.comacs.org This demonstrates the compatibility of the oxindole scaffold with DESs. Furthermore, the synthesis of various heterocyclic compounds incorporating a phenacyl moiety has been reported in DESs, highlighting the utility of these solvents in phenacyl chemistry.

A notable example is the use of a choline chloride and glycerol-based DES for the synthesis of coumarin (B35378) analogues via a Suzuki-Miyaura coupling reaction, where one of the reactants contained a phenacyl group. While not a direct synthesis of the target molecule, this showcases the potential of DESs in facilitating complex reactions involving phenacyl derivatives.

The application of DESs to the synthesis of this compound could involve the direct reaction of an isatin and a phenacylating agent in a suitable DES. The DES could potentially activate the reactants through hydrogen bonding, thus promoting the reaction. The reusability of the DES would be a significant advantage, aligning with the principles of green chemistry.

Interactive Data Table: Applications of Deep Eutectic Solvents in Heterocyclic Synthesis

| Deep Eutectic Solvent (DES) | Reaction Type | Product Type | Key Advantages | Reference |

| Choline Chloride:Urea | Cycloaddition | Spiro-cyclic carbonates from spiro-epoxy oxindoles | Mild conditions, reusable solvent/catalyst | mdpi.comacs.org |

| Choline Chloride:Glycerol | Suzuki-Miyaura Coupling | Coumarin analogues | Green solvent, potential for one-pot reactions | mdpi.com |

| Choline Chloride based DESs | 1,3-Dipolar Cycloaddition | Spiro-oxindole-pyrrolidines | Green solvent, high regio- and stereoselectivity | encyclopedia.pub |

Reaction Mechanisms and Advanced Chemical Transformations of 3 Hydroxy 3 Phenacyloxindole Derivatives

Reactivity Profile of the Oxindole (B195798) Scaffold at C3, N1, and Aromatic Ring

The oxindole core possesses multiple reactive sites that dictate its chemical behavior. The C3 position is a quaternary carbon that is highly susceptible to nucleophilic attack, especially after protonation of the hydroxyl group. The N1 position, bearing a proton in the unsubstituted oxindole, can be deprotonated to form a nucleophilic anion. mdpi.comrsc.org The aromatic ring can undergo electrophilic substitution reactions, although its reactivity is influenced by the substituents on the heterocyclic ring. atamanchemicals.combeilstein-journals.org

The reactivity of these sites can be modulated by the choice of reagents and reaction conditions. For instance, in the presence of a base, the N1 proton can be abstracted, leading to N-alkylation or N-acylation. mdpi.com Conversely, under acidic conditions, the C3 hydroxyl group can be protonated, facilitating its elimination and subsequent reactions at the C3 position. The electron-rich nature of the indole (B1671886) nucleus makes the aromatic ring prone to electrophilic attack, typically at the C5 or C7 position, depending on the directing effects of existing substituents. atamanchemicals.com

The interplay between these reactive sites allows for a diverse range of chemical transformations. For example, the C3 position can be functionalized through various reactions, including aldol-type additions and Michael additions. rsc.orgheteroletters.org The N1 position can be protected or functionalized to modify the solubility and electronic properties of the molecule. mdpi.com Furthermore, the aromatic ring can be substituted to introduce additional functional groups, enhancing the structural diversity of the resulting compounds.

Transformations Involving the C3-Hydroxyl Group and Phenacyl Moiety

The C3-hydroxyl group and the phenacyl moiety are key functional groups in 3-hydroxy-3-phenacyloxindole that can be readily transformed into other functionalities, providing access to a wide array of derivatives.

The dehydration of this compound derivatives is a common transformation that leads to the formation of 3-phenacylidene-2-indolinones. heteroletters.orgwiley.comresearchgate.netrsisinternational.orgrsisinternational.org This reaction is typically carried out under acidic conditions, where the C3-hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water results in the formation of a double bond between the C3 position of the oxindole ring and the α-carbon of the phenacyl moiety. heteroletters.org

The reaction conditions for the dehydration can be varied, with dilute alcoholic hydrochloric acid being a commonly used reagent. heteroletters.orgresearchgate.net The resulting 3-phenacylidene-2-indolinones are valuable intermediates for further synthetic transformations due to the presence of a reactive α,β-unsaturated ketone system. wiley.comrsisinternational.orgrsisinternational.org

Table 1: Dehydration of this compound Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-hydroxy-3-phenacyl oxindole | Dilute alcoholic HCl | 3-phenacylidene-2-indolinone | heteroletters.org |

| 3-hydroxy-3-phenacyl oxindole derivative (6) | Dilute HCl solution (25%) in ethanol | 3-phenacylidene-2-indolinone derivative (7) | researchgate.net |

The 3-phenacylidene-2-indolinone derivatives obtained from the dehydration reaction are versatile building blocks for the synthesis of spirocyclic compounds through cyclocondensation reactions. heteroletters.orgwiley.comrsisinternational.orgrsisinternational.org These reactions involve the condensation of the α,β-unsaturated ketone moiety of the 3-phenacylidene-2-indolinone with various dinucleophiles.

For example, condensation with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) affords spiropyrazolines, while reaction with phenylthiourea (B91264) yields spiropyrimidinethiones. wiley.comrsisinternational.orgrsisinternational.org Similarly, reaction with guanidine (B92328) hydrochloride leads to the formation of spiro[indole-3,4'-pyrimidin]-2(1H)-one derivatives. heteroletters.org These cyclocondensation reactions provide an efficient route to complex heterocyclic systems with potential biological activities.

Table 2: Cyclocondensation Reactions of 3-Phenacylidene-2-indolinones

| 3-Phenacylidene-2-indolinone Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 3-phenacylidene-2-indolinone (III) | Hydrazine hydrate | Spiropyrazoline (IV) | wiley.comrsisinternational.orgrsisinternational.org |

| 3-phenacylidene-2-indolinone (III) | Phenylhydrazine | Spiropyrazoline (V) | wiley.comrsisinternational.orgrsisinternational.org |

| 3-phenacylidene-2-indolinone (III) | Phenylthiourea | Spiropyrimidinethione (VI) | wiley.comrsisinternational.orgrsisinternational.org |

| 3-phenacylidene-2-indolinone (4) | Guanidine hydrochloride | Spiro[indole-3,4'-pyrimidin]-2(1H)-one | heteroletters.org |

The phenacyl moiety in this compound is amenable to a variety of chemical transformations that are generally applicable to phenacyl derivatives. These transformations provide opportunities to further functionalize the molecule and expand its structural diversity.

Phenacyl derivatives are known to undergo nucleophilic substitution reactions at the α-carbon, where the phenacyl group acts as an electrophile. orgchemres.org For instance, phenacyl halides can react with various nucleophiles, such as azides, cyanides, and acetates, to yield the corresponding substituted products. orgchemres.org These reactions are often facilitated by phase transfer catalysts. orgchemres.org

The carbonyl group of the phenacyl moiety can also participate in various reactions. For example, it can be reduced to a hydroxyl group or converted to other functional groups through reactions with appropriate reagents. Additionally, the aromatic ring of the phenacyl group can be subjected to electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the properties of the molecule.

Cascade and Annulation Reactions to Form Fused and Spirocyclic Oxindole Systems

Cascade and annulation reactions are powerful synthetic strategies for the construction of complex molecular architectures from simple starting materials in a single operation. wikipedia.org this compound and its derivatives are excellent substrates for such reactions, leading to the formation of diverse fused and spirocyclic oxindole systems.

[3+2] and [4+2] annulation reactions are widely used in organic synthesis to construct five- and six-membered rings, respectively. In the context of oxindole chemistry, these reactions provide access to a variety of spirocyclic and fused heterocyclic systems.

[3+2] Annulation Reactions:

[3+2] annulation reactions involving oxindole derivatives typically proceed through a formal cycloaddition strategy. nih.gov For instance, isatin-derived Morita-Baylis-Hillman carbonates can undergo a [3+2] annulation with p-quinone methides, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to afford bisspiro(oxindole) derivatives in good yields and diastereoselectivity. researchgate.net Similarly, a formal [3+2] annulation strategy has been employed to construct enantioenriched spirocyclic oxindole derivatives fused with tetrahydrothiophenes via an organocatalytic Michael-aldol cascade reaction. nih.gov

[4+2] Annulation Reactions:

[4+2] annulation reactions, also known as Diels-Alder reactions, are powerful tools for the synthesis of six-membered rings. In the realm of oxindole chemistry, these reactions have been utilized to construct fused and spirocyclic systems. For example, oxindole-embedded ortho-quinone methides can undergo a formal [4+2] annulation with 1,3-dicarbonyls to provide spiro[chromen-4,3'-oxindole] scaffolds. acs.org This reaction proceeds via a cascade conjugate addition/ketalization/dehydration process under metal-free conditions. acs.org Furthermore, substrate-controlled regiodivergent [4+2] annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been developed to furnish fused tricyclic pyran derivatives with an oxindole scaffold. nih.govacs.org

Table 3: Annulation Reactions of Oxindole Derivatives

| Reaction Type | Oxindole Derivative | Reagent | Product | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Isatin-derived Morita-Baylis-Hillman carbonates | p-Quinone methides | Bisspiro(oxindole) derivatives | researchgate.net |

| Formal [3+2] Annulation | Not specified | Not specified | Spirocyclic oxindoles fused with tetrahydrothiophenes | nih.gov |

| Formal [4+2] Annulation | Oxindole-embedded ortho-quinone methides | 1,3-Dicarbonyls | Spiro[chromen-4,3'-oxindole] scaffolds | acs.org |

Multicomponent Reaction (MCR) Strategies Involving Isatin (B1672199) Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds from simple starting materials in a single synthetic operation. uc.pt Isatin and its derivatives are highly versatile precursors in MCRs for the synthesis of a diverse range of oxindole-based compounds, including spirooxindoles and 3,3-disubstituted oxindoles. uc.ptuevora.pt The electrophilic C3-carbonyl group of isatin is the key to its reactivity, readily participating in condensations and cycloadditions. uevora.pt

One of the most prominent MCR strategies involves the in situ generation of azomethine ylides from the condensation of isatin with an α-amino acid (such as sarcosine (B1681465) or proline), followed by a 1,3-dipolar cycloaddition with a dipolarophile. uevora.ptmdpi.com This strategy has been extensively used to create complex spiropyrrolidine-oxindole frameworks. uc.ptuevora.pt Another common approach is the Knoevenagel condensation of isatin with an active methylene (B1212753) compound, which generates an intermediate that can undergo subsequent reactions, such as a Michael addition and cyclization, in a domino sequence. arkat-usa.orgbeilstein-journals.org These MCRs provide access to a wide array of structurally diverse spirooxindole derivatives. uc.pt While not always directly yielding this compound, these MCRs can produce precursors that can be further elaborated to the target structure or can be adapted to incorporate components that would lead to the desired phenacyl substituent.

For instance, a three-component reaction between isatins, malononitrile (B47326), and bicyclic C-H acids, catalyzed by sodium acetate, can efficiently produce substituted spiro-oxindoles. arkat-usa.org The reaction proceeds through a Knoevenagel condensation of isatin with malononitrile, followed by a Michael addition of the bicyclic C-H acid and subsequent cyclization. arkat-usa.org Similarly, a four-component reaction of isatin, malononitrile, an allenoate, and an amine can lead to spiro-dihydropyridine oxindoles. acs.org

| MCR Strategy | Key Components | Resulting Scaffold | Reference(s) |

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | Spiropyrrolidine-oxindole | uevora.pt, uc.pt, mdpi.com |

| Knoevenagel/Michael/Cyclization | Isatin, Active Methylene Compound, Michael Acceptor | Spiro-oxindole | arkat-usa.org, beilstein-journals.org |

| Knoeveneagel/Aza-Michael/Spiro-cyclization | Isatin, Malononitrile, Allenoate, Amine | Spiro-dihydropyridine oxindole | acs.org |

| Three-component Condensation | Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

Ring-Opening Reactions of Spiro-Oxindole Derivatives (e.g., Spiro-epoxyoxindoles, Spiro-aziridine oxindoles)

The ring-opening of strained spirocyclic systems, such as spiro-epoxyoxindoles and spiro-aziridine oxindoles, provides a powerful and stereocontrolled method for the synthesis of 3-substituted oxindoles. These reactions allow for the introduction of a wide range of functional groups at the C3 position.

Spiro-epoxyoxindoles, which can be synthesized via enantioselective Darzens reactions, undergo ring-opening upon treatment with various nucleophiles. rsc.org This reaction can be catalyzed by Lewis acids to facilitate the opening of the epoxide ring. rsc.org The nucleophilic attack typically occurs at the C3-spirocenter, leading to the formation of a 3-hydroxy-3-substituted oxindole derivative.

Spiro-aziridine oxindoles also serve as valuable precursors for 3-substituted oxindoles. A catalyst-free method for the ring-opening of spiro-aziridine oxindoles using nucleophiles like amines, thiols, and methanol (B129727) has been developed. nih.govacs.org These reactions proceed regio- and stereospecifically at the pseudobenzylic spirocenter. nih.govacs.org Notably, unlike simple 2-substituted aziridines, the ring-opening of these spiro-aziridines occurs with retention of configuration at the C3-spirocenter. nih.govresearchgate.net Lewis acid-catalyzed domino ring-opening and annulation of activated spiro-aziridines with heteroarenes has also been reported as a facile route to spiro-oxindole-fused pyrrolidines. rsc.org

| Spiro-Oxindole Derivative | Reaction Conditions | Outcome | Reference(s) |

| Spiro-epoxyoxindole | Nucleophiles (with or without Lewis acid catalysis) | Ring-opening to form 3-hydroxy-3-substituted oxindoles | rsc.org, rsc.org |

| Spiro-aziridine oxindole | Nucleophiles (amines, thiols, methanol) under catalyst-free conditions | Regio- and stereospecific ring-opening with retention of configuration | researchgate.net, nih.gov, acs.org |

| Spiro-aziridine oxindole | Heteroarenes with Lewis acid catalysis | Domino ring-opening and annulation to form spiro-fused pyrrolidines | rsc.org |

Photochemical Reactivity and Photoinduced Transformations

Photochemistry offers unique pathways for the transformation of oxindole derivatives, enabling reactions that are often difficult to achieve through thermal methods. These include deracemization, isomerization, and cascade reactions.

The creation of enantiomerically pure chiral compounds is a significant challenge in organic synthesis. Photoinduced deracemization has emerged as a powerful technique to convert a racemic mixture of 3-substituted oxindoles into a single enantiomer. d-nb.infonih.gov This process typically employs a chiral photosensitizer, such as a derivative of benzophenone (B1666685) or xanthone, which selectively interacts with one enantiomer of the racemic substrate. d-nb.inforesearchgate.net

Upon irradiation, typically with UV light (e.g., λ=366 nm), the photosensitizer is excited and then engages in a reversible hydrogen atom transfer (HAT) with the substrate. d-nb.inforesearchgate.net This process allows for the interconversion of the enantiomers, with the major enantiomer being continuously enriched over several catalytic cycles. d-nb.infonih.gov This method has been successfully applied to a range of 3-substituted oxindoles, achieving high enantiomeric excess (up to 99% ee). d-nb.inforesearchgate.net The obtained enantiopure oxindoles can then be used as valuable intermediates in further synthetic transformations, which often proceed with complete retention of the stereogenic center. nih.govresearchgate.net

| Substrate | Catalyst | Wavelength | Enantiomeric Excess (ee) | Reference(s) |

| Racemic 3-substituted oxindoles | Chiral benzophenone | 366 nm | Up to 99% | d-nb.info, nih.gov, researchgate.net |

| Chiral spirocyclopropyl oxindoles | Chiral thioxanthone or xanthone | 405 nm | 50-85% | researchgate.net |

Understanding the mechanism of photoisomerization is crucial for designing and optimizing photochemical transformations. Studies on hydroxy-substituted oxindole photoswitches using techniques like femtosecond transient absorption and fluorescence up-conversion, complemented by computational chemistry, have provided valuable insights into their photoreaction mechanisms. diva-portal.orgacs.orgnih.gov

These studies have revealed that the electronic properties of substituents can significantly influence the photoisomerization pathway. For example, deprotonation of a hydroxyl group on the oxindole scaffold can enhance the push-pull character of the molecule, leading to a change in the photoisomerization mechanism from a precessional to an axial motion. diva-portal.orgacs.org The neutral form of a hydroxy-substituted oxindole may exhibit longer excited-state lifetimes, while the anionic form can decay much more rapidly. acs.orgnih.gov Computational models have shown that deprotonation can increase charge transfer and the accessibility of conical intersections, which are crucial for the non-radiative decay back to the ground state. diva-portal.orgacs.org

| Oxindole Derivative | Key Mechanistic Finding | Technique(s) Used | Reference(s) |

| Hydroxy-substituted oxindole | Deprotonation tunes the photoisomerization mechanism from precessional to axial motion. | Femtosecond transient absorption, fluorescence up-conversion, computational chemistry | diva-portal.org, acs.org, nih.gov |

| Hydroxy-substituted oxindole (neutral form) | Longer excited-state lifetimes. | Fluorescence up-conversion | acs.org |

| Hydroxy-substituted oxindole (anionic form) | Rapid decay of the excited state (within 200 fs). | Fluorescence up-conversion | acs.org |

Photoinduced cascade reactions provide an elegant and efficient way to construct complex oxindole derivatives from simple precursors. acs.orgnih.gov These reactions often proceed through radical intermediates and allow for the formation of multiple bonds in a single step.

One such strategy involves the generation of alkyl radicals from the C(sp3)-H bonds of alkanes via a photoinduced hydrogen atom transfer (HAT) process, without the need for a metal catalyst or an external photocatalyst. acs.orgfigshare.com The generated alkyl radical can then participate in a radical addition and cascade cyclization of N-arylacrylamides to yield structurally diverse and functionalized oxindoles. acs.orgresearchgate.net Preliminary mechanistic studies suggest that the reaction can be initiated by the generation of an aryl radical through the homolytic cleavage of an Ar-I bond upon direct photoexcitation. acs.orgfigshare.com Another approach utilizes a metal- and additive-free, photoinduced decarboxylative radical alkylation-cyclization of CF3-acrylamides with alkyl redox-active esters to provide quaternary CF3-oxindole derivatives. nih.gov

| Cascade Reaction Type | Key Features | Resulting Products | Reference(s) |

| Radical addition and cascade cyclization | Photoinduced HAT from alkanes; metal- and photocatalyst-free. | Functionalized oxindoles and isoquinolinediones | acs.org, figshare.com, researchgate.net |

| Decarboxylative radical alkylation-cyclization | Metal- and additive-free; photoinduced. | Quaternary CF3-containing oxindoles | nih.gov |

| Visible-light-induced photoredox cascade cyclization | Uses a photocatalyst and a proton source. | Functionalized acyloxindoles | beilstein-journals.org |

Electrochemical Transformations in Oxindole Chemistry

Electrochemistry has emerged as a green and powerful tool in organic synthesis, offering mild reaction conditions and avoiding the use of stoichiometric oxidants or reductants. rsc.orgrsc.org In oxindole chemistry, electrochemical methods have been developed for a variety of transformations, including C-H functionalization, dimerization, and rearrangements. rsc.orgresearchgate.net

A general electrochemical method for the direct C-H functionalization of oxindoles has been reported, allowing for the synthesis of unsymmetrical 3,3-disubstituted oxindoles. acs.orgresearchgate.net This "umpolung" approach, where the oxindole fragment behaves as an electrophile, enables the formation of C-O, C-C, and C-N bonds under mild and environmentally benign conditions. acs.orgresearchgate.net For instance, the electrolysis of a 3-substituted oxindole in the presence of an alcohol leads to the corresponding 3-alkoxy-3-substituted oxindole. acs.org

Electrochemical methods have also been employed for the dimerization of 3-substituted 2-oxindoles, forming a C(sp3)-C(sp3) bond at the pseudobenzylic position to create vicinal quaternary centers. acs.org Furthermore, an unexpected electrochemical rearrangement of 3-hydroxy-2-oxindoles to 3,1-benzoxazin-2-ones has been discovered. nih.gov This transformation proceeds under mild and environmentally friendly conditions, and mechanistic studies suggest the involvement of a peroxide intermediate. nih.gov

| Electrochemical Transformation | Key Features | Product Type | Reference(s) |

| Umpolung C-H Functionalization | Direct functionalization of the C3-position; forms C-O, C-C, or C-N bonds. | Unsymmetrical 3,3-disubstituted oxindoles | acs.org, researchgate.net |

| Dimerization | Forms a C(sp3)-C(sp3) bond between two oxindole units. | Dimeric 2-oxindoles with vicinal quaternary centers | acs.org |

| Skeletal Reorganization | Rearrangement of the oxindole core. | 3,1-Benzoxazin-2-ones from 3-hydroxy-2-oxindoles | nih.gov |

| Trifluoromethylthiolation/Cyclization | Cascade reaction of N-arylacrylamides with AgSCF3. | SCF3-containing oxindoles | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-hydroxy-3-phenacyloxindole derivatives. Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of atoms within the molecule. rsc.orgsci-hub.ru

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound analogs, chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). rsc.org The spectra reveal distinct signals for each proton, with their multiplicity (e.g., singlet, doublet, triplet, multiplet) providing information about neighboring protons. rsc.orgacs.org For instance, the protons of the oxindole (B195798) and phenacyl moieties will have characteristic chemical shifts that can be assigned to specific positions in the molecule. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.orgoregonstate.edu Similar to ¹H NMR, chemical shifts are given in ppm. acs.org The spectra for this compound derivatives show distinct peaks for each carbon atom, including the carbonyl carbons of the oxindole and phenacyl groups, the carbon bearing the hydroxyl group (C3), and the aromatic carbons. rsc.orgoregonstate.edu The chemical shifts are sensitive to the electronic environment, allowing for detailed structural assignment. oregonstate.edu

Interactive Data Table: Representative NMR Data for a this compound Analog

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxindole Aromatic Protons | 6.8-7.5 (m) | 110-145 |

| Phenacyl Aromatic Protons | 7.2-8.0 (m) | 128-138 |

| CH₂ (Phenacyl) | 3.5-4.5 (d, d) | ~45 |

| C3-OH | Variable (s) | ~75 |

| C2 (Oxindole Carbonyl) | - | ~178 |

| C=O (Phenacyl Carbonyl) | - | ~198 |

| Note: The exact chemical shifts can vary depending on the specific substituents on the aromatic rings and the solvent used. rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. sci-hub.ru The IR spectrum will exhibit characteristic absorption bands corresponding to specific vibrational modes. Key absorptions include:

O-H Stretch: A broad band typically in the region of 3300-3500 cm⁻¹, indicative of the hydroxyl group. uobabylon.edu.iq

C=O Stretch: Strong absorptions for the two carbonyl groups (oxindole and phenacyl) are expected around 1680-1740 cm⁻¹. uobabylon.edu.iq

C-N Stretch: This absorption for the amide in the oxindole ring appears in the fingerprint region. uobabylon.edu.iq

Aromatic C-H and C=C Stretches: These are also observable in the spectrum. uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. researchgate.netej-eng.org The spectrum of this compound would likely show absorption bands in the UV region, corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl groups. azooptics.com The position and intensity of these bands can be influenced by the solvent and the substituents on the molecule. researchgate.netazooptics.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of this compound, which in turn confirms its molecular formula. nih.govbioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comtaylorfrancis.com This technique is crucial for verifying the successful synthesis of the target compound. researchgate.net

Single-Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Interactive Data Table: Crystallographic Data for a this compound Analog (CCDC: 1437932) rsc.org

| Parameter | Value |

| Empirical Formula | C₁₈H₁₅NO₄ |

| Formula Weight | 309.31 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.1239(3) |

| b (Å) | 8.9956(2) |

| c (Å) | 15.6586(4) |

| β (°) | 105.218(2) |

| Volume (ų) | 1511.95(7) |

| Z | 4 |

Time-Resolved Spectroscopic Methods for Mechanistic Investigations (e.g., Femtosecond Transient Absorption, Fluorescence Up-Conversion)

Time-resolved spectroscopic techniques are employed to study the dynamics of short-lived excited states and reaction intermediates, providing mechanistic insights into photochemical or photophysical processes involving this compound. nih.govaps.org

Femtosecond Transient Absorption (TA) Spectroscopy: This pump-probe technique allows for the observation of excited state dynamics on the femtosecond to picosecond timescale. researchgate.netnih.govmdpi.com By exciting the molecule with a short laser pulse (pump) and monitoring the change in absorption with a second delayed pulse (probe), one can track the formation and decay of excited states and transient species. lightcon.comresearchgate.net

Fluorescence Up-Conversion: This method is used to measure fluorescence decay on a sub-picosecond timescale, which is often too fast to be resolved by conventional techniques like time-correlated single-photon counting (TCSPC). lightcon.comnewport.com It involves mixing the fluorescence signal with a gate pulse in a nonlinear crystal to generate a sum-frequency signal, providing high temporal resolution. lightcon.comnewport.com This would be particularly useful for studying the ultrafast excited-state intramolecular proton transfer (ESIPT) that can occur in related hydroxy-substituted chromophores. researchgate.net These techniques can help elucidate the pathways of energy relaxation and any photochemical reactions that this compound might undergo upon photoexcitation. spectroscopyonline.commdpi.comresearchgate.netdovepress.com

Computational Chemistry and Molecular Modeling of 3 Hydroxy 3 Phenacyloxindole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 3-hydroxy-2-oxindole, Density Functional Theory (DFT) has been the method of choice, often utilizing Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with basis sets such as 6-31+G* and 6-311++G** to achieve a balance between accuracy and computational cost. wiley.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. acs.org

For related dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] systems, DFT calculations have been used to determine chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which help in understanding polar reactions. acs.org Although specific values for 3-Hydroxy-3-phenacyloxindole are not published, it is anticipated that the oxindole (B195798) and phenacyl carbonyl groups, along with the hydroxyl group, would be key sites for electrophilic and nucleophilic interactions.

Table 1: Illustrative Reactivity Descriptors Calculated via DFT for a Generic Oxindole System

| Parameter | Definition | Typical Information Yielded |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy gap | Chemical reactivity and stability |

| μ (Chemical Potential) | -(IP+EA)/2 | Tendency of electrons to escape |

| η (Hardness) | (IP-EA)/2 | Resistance to change in electron distribution |

| ω (Electrophilicity) | μ²/2η | Propensity to accept electrons |

Note: This table is illustrative. Specific values for this compound are not available in the cited literature.

Spectroscopic Property Simulations

Computational methods can simulate spectra (e.g., IR, NMR, UV-Vis), which aids in the interpretation of experimental data and confirms molecular structures. While experimental NMR and mass spectrometry data have been reported for various N-substituted and other derivatives of this compound, published computational simulations of these spectra for the parent compound are not available. nih.gov Such simulations would typically involve frequency calculations at an optimized geometry to predict vibrational modes (IR) or Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insight into the behavior of molecules over time, offering a view of their flexibility and interactions with their environment, such as a biological receptor. nih.govnih.gov

Conformational Analysis and Dynamic Behavior

The this compound scaffold possesses several rotatable bonds, allowing it to adopt multiple conformations. The relative orientation of the phenacyl group with respect to the oxindole ring system is of particular interest. MD simulations would reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or in a protein binding pocket), the dynamics of conformational changes, and the associated energy barriers. Such studies are crucial for understanding how the molecule presents itself for interaction with biological targets. While the structural similarity of this compound to the anticonvulsant diphenylhydantoin has been noted based on X-ray diffraction, a dynamic conformational analysis from MD simulations has not been reported. cambridge.org

Investigation of Intermolecular Interactions and Binding Mechanisms

Computational studies on analogues of this compound have been instrumental in elucidating their binding mechanisms with enzymes like monoamine oxidase (MAO). nih.govacs.org These studies, primarily using molecular docking supplemented by MD simulations, reveal key intermolecular interactions. For this class of compounds, important interactions typically include:

Hydrogen Bonding: The hydroxyl group and the amide and ketone carbonyls are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. DFT studies on related systems have highlighted the importance of hydrogen bonding in activating reactants. wiley.com

π-π Stacking/Interactions: The aromatic rings of the oxindole and phenacyl moieties can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a binding pocket.

Hydrophobic Interactions: The nonpolar parts of the molecule contribute to binding through hydrophobic interactions.

These computational approaches have successfully corroborated experimental findings for analogues, showing, for instance, that the 3-hydroxy group is an essential feature for potent MAO-A inhibitory activity. nih.gov

Free Energy Decomposition Analysis of Molecular Systems

Van der Waals energy

Electrostatic energy

Polar solvation energy

Nonpolar solvation energy

This analysis provides a quantitative understanding of which forces are the primary drivers for the binding of a ligand to its receptor. Despite their utility and application in studying related inhibitors, a specific free energy decomposition analysis for the this compound system has not been detailed in the available literature.

In Silico Techniques for Reaction Pathway Elucidation and Catalyst Design

Computational chemistry and molecular modeling have emerged as indispensable tools for unraveling the intricate details of chemical reactions and for the rational design of efficient catalysts. In the context of this compound systems, in silico techniques, particularly Density Functional Theory (DFT), provide profound insights into reaction mechanisms, transition state geometries, and the role of catalysts in modulating reaction pathways and stereochemical outcomes.

The formation of this compound and its analogs, typically through an aldol-type addition of an enolizable ketone like acetophenone (B1666503) to an isatin (B1672199) derivative, presents a rich landscape for computational investigation. These studies allow researchers to visualize and quantify the energetic profiles of proposed reaction pathways, thereby identifying the most plausible mechanism.

A central aspect of these computational investigations is the identification and characterization of transition states (TS). For the base-catalyzed aldol (B89426) addition of acetophenone to isatin, DFT calculations can map out the potential energy surface. The process generally involves the deprotonation of acetophenone to form an enolate, which then nucleophilically attacks the C3-carbonyl of isatin. Computational models can elucidate the structure of the key transition state for this C-C bond formation.

For instance, in a proposed catalyzed reaction, the catalyst's interaction with both the isatin and the ketone enolate can be modeled. DFT calculations are employed to explore different possible transition state conformations. These calculations can predict which diastereomer or enantiomer is favored by comparing the activation energies of the respective transition states. A lower activation energy for a particular pathway indicates that the corresponding product will be formed more readily. nih.gov

One theoretical investigation into a DBU-catalyzed reaction involving isatins explored two competing pathways, termed the α and β carbonyl paths. acs.org The study performed DFT calculations to determine the energy barriers for each step, including the crucial C-C bond formation and a subsequent acyl transfer. acs.org The results indicated that one pathway was significantly more energetically favorable, with the C-C bond cleavage being the rate-determining step, which aligned with experimental observations. acs.org Such studies showcase the predictive power of DFT in determining reaction outcomes.

The table below illustrates the type of data generated from DFT calculations for a hypothetical catalyzed aldol reaction, showing the relative free energies of intermediates and transition states.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Isatin + Acetophenone + Catalyst | 0.0 |

| Intermediate 1 | Enolate-Catalyst Complex | +5.2 |

| TS1 (pro-R) | Transition state leading to R-enantiomer | +15.8 |

| TS2 (pro-S) | Transition state leading to S-enantiomer | +17.5 |

| Intermediate 2 (R) | Product-Catalyst Complex (R-enantiomer) | -8.3 |

| Intermediate 2 (S) | Product-Catalyst Complex (S-enantiomer) | -6.9 |

| Products (R) | R-enantiomer + Regenerated Catalyst | -12.1 |

| Products (S) | S-enantiomer + Regenerated Catalyst | -10.7 |

Note: The data in this table is representative and intended for illustrative purposes.

Furthermore, in silico techniques are pivotal in catalyst design. By understanding the non-covalent interactions, such as hydrogen bonding or steric hindrance, between the catalyst and the substrates in the transition state, researchers can rationally modify the catalyst structure to enhance its activity and selectivity. nih.gov For example, if a computational model reveals an unfavorable steric clash in a transition state, the catalyst can be redesigned with less bulky substituents to alleviate this clash and lower the activation energy. nih.gov

A plausible transition state for an organocatalyzed aldol reaction, as investigated by DFT, might involve the catalyst forming specific hydrogen bonds with both the isatin and the incoming nucleophile. beilstein-journals.org The precise geometry and strength of these interactions, which can be quantified through calculation, are often the origin of the catalyst's stereochemical control.

Below is a table summarizing key geometric parameters of a calculated transition state for the nucleophilic attack of an enolate on isatin, which are critical for understanding the reaction mechanism.

| Parameter | Description | Calculated Value (Å) |

| C(enolate)-C3(isatin) | Forming C-C bond distance | 2.15 |

| C3(isatin)-O(carbonyl) | Breaking C=O bond distance | 1.35 |

| O(enolate)-H(catalyst) | Hydrogen bond distance | 1.85 |

| O(isatin)-H(catalyst) | Hydrogen bond distance | 1.90 |

Note: The data in this table is representative and intended for illustrative purposes.

Derivatization and Functionalization Strategies of 3 Hydroxy 3 Phenacyloxindole

Chemical Modification at the Oxindole (B195798) Nitrogen Atom (e.g., N-Acetylation)

The nitrogen atom of the oxindole ring is a common site for derivatization, as its modification can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. N-alkylation and N-acylation are the most prevalent strategies for functionalizing this position.

Research into analogues of 3-hydroxy-3-phenacyloxindole for monoamine oxidase (MAO) inhibition has demonstrated the feasibility and impact of N-alkylation. For instance, the synthesis of 1-benzyl derivatives has been successfully achieved. nih.gov This modification involves the reaction of the parent this compound with an alkylating agent like benzyl (B1604629) bromide in the presence of a suitable base. This strategy has been shown to be compatible with various substituents on the phenacyl ring, leading to a series of N-benzylated compounds. nih.gov Structure-activity relationship studies of these derivatives indicated that the presence of the 3-hydroxy group is a crucial feature for potent MAO-A inhibitory activity. nih.gov

While N-acetylation is a standard chemical transformation for amides and related functional groups, specific examples applied directly to this compound are less commonly detailed in targeted studies. However, the general principle involves treating the oxindole with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base, to yield the corresponding N-acetyl derivative. This type of modification is a fundamental tool in medicinal chemistry to alter hydrogen bonding capacity and steric profile.

| Compound Name | Substituent at N1-Position | Substituent on Phenacyl Ring | Reference |

|---|---|---|---|

| 1-Benzyl-3-hydroxy-3-(4'-hydroxyphenacyl)oxindole | Benzyl | 4'-Hydroxy | nih.gov |

| 1-Benzyl-3-hydroxy-3-(4'-bromophenacyl)oxindole | Benzyl | 4'-Bromo | nih.gov |

| This compound | -H | -H (unsubstituted) | nih.gov |

Stereoselective Derivatization at the C3-Position

The C3-position of the oxindole core is a quaternary stereocenter, and its configuration is critical for biological activity. Derivatization at this position often focuses on reactions that either proceed with high stereoselectivity or utilize the existing tertiary alcohol for further transformations.

The most direct method for creating the 3-substituted-3-hydroxy-2-oxindole core is the nucleophilic addition of a carbon nucleophile to the C3-carbonyl of an isatin (B1672199) precursor. juniperpublishers.com Aldol (B89426) reactions between isatins and various ketones, catalyzed by organocatalysts like arginine, represent an efficient approach to synthesize these structures. nih.gov By employing α,β-unsaturated ketones in these reactions, derivatives of this compound are formed that contain an additional enone moiety, providing a reactive handle for subsequent chemical modifications. nih.gov The use of chiral catalysts in such aldol reactions is a key strategy to achieve enantioselective synthesis, thereby controlling the stereochemistry at the C3-position. researchgate.net

Furthermore, the C3-hydroxyl group can serve as a leaving group, either directly or after activation, to facilitate the formation of more complex structures. This is particularly evident in the synthesis of spirooxindoles, where the C3-position becomes the spiro-center. The reaction often proceeds through an intermediate that enables a subsequent intramolecular cyclization or a multicomponent reaction where the C3-position is attacked by another nucleophile. nih.gov

Strategies for Expanding Molecular Diversity from the Core Structure

Expanding the molecular diversity of this compound is crucial for discovering new bioactive agents. Several strategies leverage the inherent reactivity of the core structure to generate libraries of complex molecules, with a significant focus on the synthesis of spirooxindoles. rsc.org

One powerful approach is the use of multicomponent reactions (MCRs). Lewis acid-catalyzed three-component reactions involving an isatin, and two different 1,3-dicarbonyl compounds can produce highly complex spirooxindole pyranochromenedione derivatives in a single step. nih.gov Similarly, three-component reactions of isoquinolinium salts, isatins, and malononitrile (B47326) can yield a variety of structurally diverse polycyclic spirooxindoles. scispace.com These methods are highly efficient for building molecular complexity from simple starting materials.

Cycloaddition reactions offer another sophisticated route to novel derivatives. For instance, the [3+2] cycloaddition reaction between an in situ generated azomethine ylide and a chalcone (B49325) derived from the oxindole core can be used to synthesize new spirooxindoles incorporating benzimidazole (B57391) and triazole moieties. nih.gov

Beyond spirocyclization, other diversification strategies include:

Dehydration and Reduction: The tertiary alcohol at C3 can be dehydrated to form an alkene, which can then be reduced to yield 3-phenacyl-3-alkyloxindoles, thus removing the hydroxyl functionality and creating a different class of 3,3-disubstituted oxindoles. nih.gov

Side-Chain Functionalization: As demonstrated in arginine-catalyzed aldol reactions, the incorporation of reactive groups like an enone into the phenacyl side chain allows for further elaboration through reactions such as Michael additions. nih.gov

Dearomatization Reactions: Advanced strategies, such as alkylative pyridine (B92270) dearomatization, have been used on related systems to expand the chemical space of spirooxindoles, followed by further transformations like Diels-Alder reactions to build even greater molecular diversity. nih.gov

| Strategy | Description | Resulting Structure Type | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reaction of three or more starting materials to form a complex product. | Polycyclic Spirooxindoles, Pyranochromenediones | nih.gov, scispace.com |

| Cycloaddition Reactions | Reaction of an isatin-derived component with another molecule to form a cyclic adduct. | Spirooxindoles with triazole and benzimidazole moieties | nih.gov |

| Dehydration-Reduction | Elimination of the C3-hydroxyl group to form an alkene, followed by hydrogenation. | 3,3-Disubstituted Oxindoles (non-hydroxylated) | nih.gov |

| Side-Chain Elaboration | Introduction of a reactive moiety (e.g., enone) onto the phenacyl side chain for further reactions. | Functionalized 3-Hydroxy-3-phenacyloxindoles | nih.gov |

Catalytic Systems in the Synthesis and Transformations of 3 Hydroxy 3 Phenacyloxindole

Organocatalysis: Chiral Bifunctional Catalysts and Their Design Principles

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 3-hydroxy-3-phenacyloxindole derivatives. nih.govrsc.org Chiral bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base functionality within a single molecule, are particularly effective in controlling the stereochemical outcome of reactions. nih.govacs.org

The design of these catalysts often incorporates a chiral scaffold, such as cinchona alkaloids or BINOL derivatives, to create a well-defined chiral environment. uevora.pt The acidic and basic sites of the catalyst work in concert to activate the nucleophile and electrophile, respectively, and to stabilize the transition state, thereby directing the stereoselective formation of the product. acs.org

A notable application of chiral bifunctional organocatalysts is the enantioselective decarboxylative aldol (B89426) addition of β-ketoacids to isatins. uevora.ptresearchgate.net This reaction provides a direct route to chiral this compound derivatives with high enantioselectivity. For instance, a binaphthyl-squaramide catalyst has been shown to be highly effective at very low catalyst loading (1 mol%) in producing a library of 19 chiral 3-hydroxy-3-phenacyloxindoles. uevora.pt Similarly, chiral bifunctional amine-squaramides have also been successfully employed. acs.org

Table 1: Examples of Chiral Bifunctional Catalysts in the Synthesis of this compound Derivatives

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Binaphthyl-squaramide | Decarboxylative aldol addition of β-ketoacids to isatins | Chiral 3-hydroxy-3-phenacyloxindoles | Up to 97% | uevora.ptresearchgate.net |

| Cinchona alkaloid-thiourea | Domino Michael addition/aldol reaction | Bispirooxindoles | High | rsc.org |

| Chiral Guanidinium Ligand | Diastereoselective and enantioselective annulation | Spiroazetidinimine oxindoles | High | rsc.org |

| Diphenylprolinol silyl (B83357) ether/2-fluorobenzoic acid | Asymmetric Michael/Friedel–Crafts cascade | Spiro[5,6-dihydropyrido[1,2-a]pyrrole-3,3′-oxindole] derivatives | Up to >99:1 dr and 97% ee | acs.org |

Metal-Catalyzed Reactions: Homogeneous and Heterogeneous Systems

Both homogeneous and heterogeneous metal catalysts play a crucial role in the synthesis and transformation of oxindole (B195798) derivatives. researchgate.netresearchgate.net The choice between these two systems often depends on the desired reactivity, selectivity, and practical considerations such as catalyst recovery and reuse. nih.gov

Homogeneous Catalysis: Transition metal complexes, such as those of palladium, rhodium, and copper, are widely used in a variety of transformations including cross-coupling reactions, C-H activation, and cycloadditions. rsisinternational.orgrsc.orgprinceton.edu For instance, palladium-catalyzed reactions are instrumental in forming C-C and C-N bonds, which are essential for building the oxindole core and introducing functional groups. rsisinternational.orgresearchgate.net Rhodium catalysts have been employed in dual C-H activation to form axially chiral spirooxindoles. rsc.org Dinuclear zinc catalysts have been utilized for the enantioselective construction of CF3-containing spirooxindoles. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. nih.govsjp.ac.lk These catalysts are often prepared by immobilizing a metal on a solid support like carbon, silica (B1680970), or a polymer. acs.orgmdpi.com For example, Pd/C has been used in one-pot sequential Heck-reduction-cyclization reactions for the synthesis of dihydroquinolinones from 2-(2-nitrophenyl)acrylates. researchgate.net Iron-based heterogeneous catalysts are also gaining attention as a sustainable alternative for various organic transformations. mdpi.com Nanocatalysts, which bridge the gap between homogeneous and heterogeneous systems, offer high surface area and catalytic activity. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Oxindole Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often higher activity and selectivity | Can be lower, but improving |